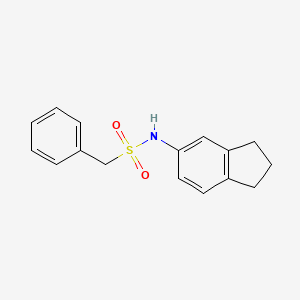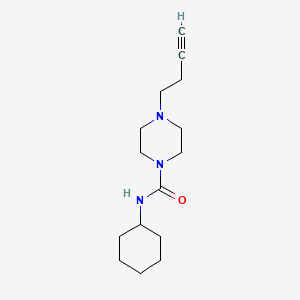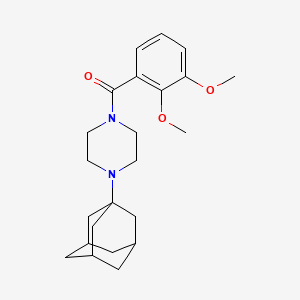![molecular formula C14H10ClN3OS B5291777 N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5291777.png)
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CP-690,550 or Tofacitinib and is a Janus kinase (JAK) inhibitor.
Mechanism of Action
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide works by inhibiting the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, this compound can reduce inflammation and suppress the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide depend on the specific application and dosage. In general, this compound can reduce inflammation and suppress the immune response, which can be beneficial in treating autoimmune diseases and certain types of cancer. However, it can also have side effects such as increased risk of infection and liver toxicity.
Advantages and Limitations for Lab Experiments
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide has several advantages for lab experiments, including its selectivity for JAK enzymes and its ability to reduce inflammation. However, it also has limitations such as its potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are several future directions for research on N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide. One direction is to explore its potential as a treatment for other autoimmune diseases and inflammatory conditions. Another direction is to study its potential as an anti-cancer agent in combination with other therapies. Additionally, further research is needed to better understand the potential side effects and toxicity of this compound.
Synthesis Methods
The synthesis of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide is a complex process that involves several steps. The first step involves the preparation of 4-chloro-1H-pyrazole, which is then reacted with 4-bromoaniline to produce 4-(4-chloro-1H-pyrazol-1-yl)aniline. The next step involves the reaction of 4-(4-chloro-1H-pyrazol-1-yl)aniline with thiophene-2-carboxylic acid to produce N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide.
Scientific Research Applications
N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including immunology, oncology, and dermatology. In immunology, this compound has been used to treat autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In oncology, it has been studied for its potential as an anti-cancer agent. In dermatology, it has been used to treat conditions such as alopecia areata and vitiligo.
properties
IUPAC Name |
N-[4-(4-chloropyrazol-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-8-16-18(9-10)12-5-3-11(4-6-12)17-14(19)13-2-1-7-20-13/h1-9H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIBPGFTVOIDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5291704.png)
![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291725.png)




![3-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5291751.png)
![N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide](/img/structure/B5291755.png)
![7-acetyl-3-(butylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5291767.png)
![2-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5291796.png)
![2-[(4-allyl-5-{[(1-naphthylmethyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5291798.png)